2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone
CAS No.: 172926-30-6
VCID: VC0017356
Molecular Formula: C9H14ClNO5
Molecular Weight: 251.66 g/mol
* For research use only. Not for human or veterinary use.
![2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone - 172926-30-6](/images/no_structure.jpg)
Description |
The search results include patents for compounds such as "水杨醛-磺胺衍生物" (salicylaldehyde-sulfonamide derivatives) and "达玛烷型三萜衍生物" (dammarane-type triterpene derivatives), highlighting their synthesis and potential use in anticancer drugs . Additionally, other compounds listed include complex chemical structures with various substituents like chlorine, fluorine, and hydroxyl groups, indicating a focus on creating diverse chemical entities for research . One similar compound is (alphaR)-4-Chloro-alpha-(chloromethyl)benzenemethanol . Given the available search results, a precise definition and specific details regarding "2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone" cannot be provided. |
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CAS No. | 172926-30-6 |
Product Name | 2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone |
Molecular Formula | C9H14ClNO5 |
Molecular Weight | 251.66 g/mol |
IUPAC Name | 2-chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-yl]ethanone |
Standard InChI | InChI=1S/C9H14ClNO5/c1-15-9-8(14)6-7(13)4(16-9)3-11(6)5(12)2-10/h4,6-9,13-14H,2-3H2,1H3/t4-,6+,7-,8+,9+/m1/s1 |
Standard InChIKey | OOLIJRCIVXLOFW-WTZHZCGUSA-N |
SMILES | COC1C(C2C(C(O1)CN2C(=O)CCl)O)O |
Canonical SMILES | COC1C(C2C(C(O1)CN2C(=O)CCl)O)O |
Synonyms | [1R-(3-exo,4-endo,8-syn)]-6-(Chloroacetyl)-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octane-4,8-diol; |
PubChem Compound | 11097050 |
Last Modified | Jul 17 2023 |
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